molecular formula C17H23N3O2 B6507068 N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide CAS No. 941988-06-3

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B6507068
CAS No.: 941988-06-3
M. Wt: 301.4 g/mol
InChI Key: KFHGXUFCFBOELU-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is a synthetic compound featuring a 2,6-dimethyl-substituted morpholine ring connected via a carboxamide bond to a 1-ethylindole moiety.

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGXUFCFBOELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Containing Compounds

The compound (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one () shares the 1-ethylindole substituent but differs in its core structure. Its prop-2-en-1-one backbone and trifluoromethylphenyl groups enhance rigidity and thermal stability (melting point: 467 K) . In contrast, the target compound’s morpholine-carboxamide linkage may reduce rigidity but improve solubility. The synthesis yield of 72% for this analog suggests efficient methodology, though the target’s yield remains unreported.

Morpholine Derivatives

N-Acyl-morpholine-4-carbothioamides () replace the carboxamide oxygen with sulfur, forming carbothioamides. These derivatives exhibit antimicrobial and antioxidant activities, hinting that the target’s morpholine-carboxamide structure could share bioactivity if tested .

Carboxamide-Containing Heterocycles

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide () features a naphthyridine core but retains the carboxamide group. Its low synthesis yield (25%) highlights challenges in complex heterocycle synthesis, which may also apply to the target compound. The adamantyl and pentyl substituents increase hydrophobicity, whereas the target’s 2,6-dimethylmorpholine could balance lipophilicity and solubility .

Data Table: Structural and Functional Comparisons

Compound Name/Structure Core Structure Key Substituents Synthesis Yield Thermal Stability Biological Activity Reference
Target: N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide Morpholine carboxamide 2,6-dimethyl morpholine, 1-ethylindole Not reported Not reported Not reported -
(E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one Prop-en-one Trifluoromethylphenyl, 1-ethylindole 72% Stable up to 467 K Fluorescence, elasticity
N-acyl-morpholine-4-carbothioamides Morpholine carbothioamide Acyl groups Not reported Not reported Antimicrobial, antioxidant
N3-(1-(3,5-Dimethyl)adamantyl)-...carboxamide Naphthyridine carboxamide Adamantyl, pentyl 25% Not reported Not reported

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